molecular formula C6H6O3S B8756108 5-(Hydroxymethyl)thiophene-3-carboxylic acid CAS No. 25744-99-4

5-(Hydroxymethyl)thiophene-3-carboxylic acid

Cat. No.: B8756108
CAS No.: 25744-99-4
M. Wt: 158.18 g/mol
InChI Key: CVRVVEXSOMXCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6O3S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25744-99-4

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

5-(hydroxymethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C6H6O3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2,(H,8,9)

InChI Key

CVRVVEXSOMXCED-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(=O)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium borohydride (12.5 g, 330 mmol) in water (150 mL) and ethanol (100 mL) at 0° C. is charged with 5-formyl-thiophene-3-carboxylic acid (20.6 g, 132 mmol) in one portion. After warming to room temperature and stirring for 4 h, the mixture is diluted with water and the resulting precipitate vacuum filtered. The filtrate is concentrated and the resulting aqueous solution is washed with ether (2×). The aq layer is acidified with concentrated HCl and extracted with ether (3×). The combined ether extracts are dried over Na2SO4, filtered and concentrated in vacuo to give 5-hydroxymethyl-thiophene-3-carboxylic acid (14.6, 70%) as a white solid; mp 149° C.; 1H NMR (DMSO-d6, 300 MHz) δ 12.60 (s, 1 H), 8.10 (s, 1 H), 7.20 (s, 1 H), 5.52 (t, J=6.0 Hz, 1 H), 4.60 (s, 2 H).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.